3,4-Dibromo-2,5-dimethoxytetrahydrofuran
Description
Structure
3D Structure
Properties
CAS No. |
91468-55-2 |
|---|---|
Molecular Formula |
C6H10Br2O3 |
Molecular Weight |
289.95 g/mol |
IUPAC Name |
3,4-dibromo-2,5-dimethoxyoxolane |
InChI |
InChI=1S/C6H10Br2O3/c1-9-5-3(7)4(8)6(10-2)11-5/h3-6H,1-2H3 |
InChI Key |
YINOJXSCHWOBTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(C(O1)OC)Br)Br |
Origin of Product |
United States |
Stereochemical Considerations and Isomerism of 3,4 Dibromo 2,5 Dimethoxytetrahydrofuran
Identification of Diastereomeric and Enantiomeric Forms
The structure of 3,4-Dibromo-2,5-dimethoxytetrahydrofuran contains four stereocenters at carbons 2, 3, 4, and 5. The presence of these chiral centers means that the molecule can exist in multiple stereoisomeric forms, which can be classified as either enantiomers or diastereomers.
The maximum number of possible stereoisomers can be calculated using the 2n rule, where 'n' is the number of chiral centers. For this compound, with n=4, a theoretical maximum of 16 stereoisomers could exist. These stereoisomers would comprise 8 pairs of enantiomers. However, the actual number of unique stereoisomers may be reduced if any meso compounds are possible due to internal planes of symmetry. In the case of this compound, the substitution pattern does not allow for a simple plane of symmetry, suggesting that all 16 stereoisomers are possible.
The different stereoisomers can be designated using the Cahn-Ingold-Prelog (R/S) nomenclature for each chiral center. For instance, one possible stereoisomer would be (2R, 3R, 4R, 5R)-3,4-Dibromo-2,5-dimethoxytetrahydrofuran, and its enantiomer would be (2S, 3S, 4S, 5S)-3,4-Dibromo-2,5-dimethoxytetrahydrofuran. Diastereomers would have a different combination of R and S configurations at the four stereocenters, for example, (2R, 3S, 4R, 5S)-3,4-Dibromo-2,5-dimethoxytetrahydrofuran.
The identification and characterization of these isomers would typically rely on a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, can provide detailed information about the relative stereochemistry of the substituents on the tetrahydrofuran (B95107) ring through the analysis of coupling constants and nuclear Overhauser effects (NOE). researchgate.net Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and identification of enantiomeric pairs. sigmaaldrich.comnih.gov
Table 1: Possible Stereoisomers of this compound
| Configuration | Isomer Type |
| (2R, 3R, 4R, 5R) | Enantiomer A |
| (2S, 3S, 4S, 5S) | Enantiomer A' |
| (2R, 3R, 4R, 5S) | Enantiomer B |
| (2S, 3S, 4S, 5R) | Enantiomer B' |
| ... (and so on for all 8 pairs) | ... |
| This table represents a subset of the 16 possible stereoisomers to illustrate the concept. |
Analysis of Factors Governing Isomer Ratio during Synthesis
The synthesis of this compound would likely involve the bromination of a 2,5-dimethoxytetrahydrofuran (B146720) precursor. The stereochemical outcome of this reaction, and thus the ratio of the different diastereomers formed, is governed by several factors.
The primary factor influencing the diastereomeric ratio is the stereochemistry of the starting material. If the synthesis begins with a specific stereoisomer of 2,5-dimethoxytetrahydrofuran, the bromination will proceed with a certain degree of diastereoselectivity. The incoming bromine atoms will add to the tetrahydrofuran ring in a manner that minimizes steric hindrance and is influenced by the existing stereochemistry at the 2 and 5 positions.
The reaction conditions also play a critical role. These include:
Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the bromination reaction, thereby affecting the stereochemical outcome.
Temperature: Lower reaction temperatures often lead to higher diastereoselectivity as the kinetic product is favored.
Brominating Agent: The choice of brominating agent (e.g., Br2, N-bromosuccinimide) can impact the mechanism and selectivity of the reaction.
Conformational analysis of the tetrahydrofuran ring is essential to predict the favored diastereomer. researchgate.netlumenlearning.com The ring can adopt various conformations, such as envelope and twist forms. The substituents will preferentially occupy positions that minimize steric interactions (e.g., equatorial positions in a pseudo-chair conformation). The addition of bromine will likely occur from the less sterically hindered face of the ring. For instance, in related systems, the addition of electrophiles to furan (B31954) derivatives often shows a preference for a specific face, leading to a mixture of diastereomers where one predominates. nih.gov
Table 2: Hypothetical Diastereomeric Ratios in the Bromination of a Single Isomer of 2,5-Dimethoxytetrahydrofuran under Various Conditions
| Condition | Solvent | Temperature (°C) | Diastereomeric Ratio (trans:cis at C3-C4) |
| A | Dichloromethane | 0 | 70:30 |
| B | Tetrahydrofuran | 0 | 60:40 |
| C | Dichloromethane | -78 | 85:15 |
| This table presents hypothetical data to illustrate the influence of reaction conditions on isomer ratios, as direct experimental data for this specific compound is not readily available in public literature. |
Advanced Methodologies for Isomer Separation and Enantioselective Synthesis
Given the existence of multiple stereoisomers, the development of methods for their separation and for the enantioselective synthesis of a single desired isomer is of significant interest.
Isomer Separation: The separation of diastereomers of this compound can typically be achieved using standard chromatographic techniques such as column chromatography or preparative HPLC, as diastereomers have different physical properties.
The separation of enantiomers, however, requires a chiral environment. Advanced methodologies for this include:
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and effective method for both analytical and preparative scale separation of enantiomers. sigmaaldrich.comnih.govnih.govresearchgate.net It involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Supercritical Fluid Chromatography (SFC): Chiral SFC is another powerful technique for enantiomeric separation, often offering faster separations and using more environmentally friendly mobile phases than HPLC.
Classical Resolution: This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts or derivatives, which can then be separated by conventional methods like crystallization or chromatography. The desired enantiomer is then recovered by removing the chiral auxiliary.
Enantioselective Synthesis: The development of an enantioselective synthesis for a specific stereoisomer of this compound would be a significant synthetic achievement. General strategies for the enantioselective synthesis of substituted tetrahydrofurans often involve:
Chiral Pool Synthesis: Starting from an enantiomerically pure precursor, such as a carbohydrate or an amino acid, that already contains some of the required stereocenters.
Asymmetric Catalysis: The use of a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. For the synthesis of substituted tetrahydrofurans, this could involve asymmetric cyclization reactions or enantioselective additions to a furan precursor. beilstein-journals.orgnih.gov For example, a chiral Lewis acid could be used to catalyze the diastereoselective bromination of a suitable precursor, or an enantioselective desymmetrization of a meso-intermediate could be employed.
Table 3: Comparison of Advanced Separation and Synthesis Methodologies
| Methodology | Principle | Application | Key Advantage |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Separation of enantiomers. | Broad applicability and high resolution. sigmaaldrich.com |
| Chiral SFC | Differential partitioning in a supercritical fluid mobile phase with a chiral stationary phase. | Separation of enantiomers. | Fast, efficient, and "greener" than HPLC. |
| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity in a reaction. | Synthesis of a single enantiomer. | High enantiomeric excess can be achieved directly. nih.gov |
Reactivity Profiles and Mechanistic Insights of 3,4 Dibromo 2,5 Dimethoxytetrahydrofuran
General Reactivity Patterns of Halogenated Tetrahydrofuran (B95107) Ring Systems
The presence of halogen atoms on the tetrahydrofuran ring significantly influences its reactivity, primarily by providing sites for substitution or elimination and by affecting the electron density of the ring.
The carbon-bromine bonds at the C3 and C4 positions are susceptible to nucleophilic attack. In these reactions, an electron-rich species, the nucleophile, displaces the bromide ion, which acts as the leaving group. masterorganicchemistry.com The mechanism of these substitution reactions can vary, but they fundamentally involve the formation of a new bond between the nucleophile and the carbon atom. masterorganicchemistry.com
Halogens that are activated towards nucleophilic aromatic substitution serve as foundational units for creating functional materials and various heterocyclic compounds. nih.gov In the context of the saturated tetrahydrofuran ring, the reactivity is governed by principles of aliphatic nucleophilic substitution. The reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanones with various nucleophiles, such as phenols or N-nucleophiles, demonstrates the susceptibility of halogenated furanone rings to substitution, where a nucleophile displaces a halogen atom. nih.gov For 3,4-Dibromo-2,5-dimethoxytetrahydrofuran, a similar pattern is expected, where various nucleophiles can displace one or both bromine atoms. For instance, reaction with amines could lead to amino-substituted tetrahydrofurans. The success and regioselectivity of such reactions would be influenced by steric hindrance and the nature of the nucleophile.
| Reactant Type | Potential Product | Reaction Principle |
| Amines (R-NH₂) | 3,4-Diamino-2,5-dimethoxytetrahydrofuran | Nucleophilic displacement of bromide |
| Alkoxides (R-O⁻) | 3,4-Dialkoxy-2,5-dimethoxytetrahydrofuran | Williamson ether synthesis variant |
| Thiolates (R-S⁻) | 3,4-Dithioether-2,5-dimethoxytetrahydrofuran | Formation of thioether linkage |
The tetrahydrofuran ring, while generally stable, can undergo ring-opening reactions under specific conditions, often catalyzed by acids. The regioselective ring-opening of epoxy alcohols is a known method for synthesizing various oxygen-containing cycles. nih.gov While this compound does not possess an epoxide ring, the principles of acid-catalyzed ring cleavage are relevant, particularly concerning the ether linkage.
More directly relevant is the behavior of substituted furans. For example, 2,5-dihydro-2,5-dimethoxyfuran can undergo ring-opening polymerization initiated electrochemically. researchgate.net This suggests that the core structure is susceptible to cleavage and subsequent reaction. Furthermore, intramolecular ring-opening of epoxides by pendant alcohols is a well-established route to oxygen heterocycles like furans and pyrans. chemrxiv.org In the case of this compound, strong acidic conditions that protonate the ring oxygen could initiate cleavage. The subsequent fate of the resulting carbocationic intermediate would depend on the reaction conditions and the presence of other nucleophiles. Subsequent intramolecular cyclization is a possibility if a suitable nucleophilic group is present on the opened chain. For instance, hydrolysis of the acetal (B89532) groups followed by ring-opening could lead to a linear species that might re-cyclize to form different ring systems.
Transformations Involving the 3,4-Dibromo Moiety
The vicinal dibromide arrangement on the C3 and C4 carbons is a key reactive site, enabling specific transformations like elimination reactions.
Reaction Pathway:
Step 1 (Base-induced E2): this compound → 3-Bromo-2,5-dimethoxy-2,3-dihydrofuran + HBr
Step 2 (Base-induced E2): 3-Bromo-2,5-dimethoxy-2,3-dihydrofuran → 2,5-Dimethoxyfuran + HBr
Reductive elimination is a fundamental step in organometallic chemistry where two ligands are eliminated from a metal center, forming a new covalent bond between them and reducing the metal's oxidation state. wikipedia.org This process is the microscopic reverse of oxidative addition. ilpi.com For this compound, reductive elimination of the two bromine atoms can be achieved by reaction with a low-valent metal complex or a reducing metal.
This transformation would typically involve the initial oxidative addition of the C-Br bonds to a metal center (e.g., Zinc, Magnesium, or a Palladium(0) complex). This forms an organometallic intermediate from which the two bromine atoms are eliminated, and a new carbon-carbon double bond is formed between the C3 and C4 positions. This pathway results in the formation of a dihydrofuran derivative. For mononuclear reductive elimination, the groups being eliminated must be cis to one another on the metal center. wikipedia.orgilpi.com
Illustrative Reaction Scheme:
this compound + M(0) → [M(II)Br(C₄H₆O(OCH₃)₂)Br] (Organometallic Intermediate)
[M(II)Br(C₄H₆O(OCH₃)₂)Br] → 2,5-Dimethoxy-2,3-dihydrofuran + M(II)Br₂
This reductive debromination provides a controlled method to introduce unsaturation into the ring without the harsh basic conditions required for dehydrohalogenation.
Reactivity of the 2,5-Dimethoxy Acetal Functional Groups
The 2,5-dimethoxy groups constitute a cyclic acetal. Acetal functional groups are known to be stable under neutral and basic conditions but are labile in the presence of acid. organic-chemistry.org
The primary reactivity of the acetal moiety is acid-catalyzed hydrolysis. In the presence of aqueous acid, the methoxy (B1213986) groups are cleaved to reveal the corresponding carbonyl groups of a dicarbonyl compound, in this case, a derivative of succinaldehyde. This reaction proceeds through protonation of an acetal oxygen, followed by the loss of methanol (B129727) to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of the second methoxy group leads to the ring-opened dialdehyde (B1249045).
A significant synthetic application of this reactivity is the Paal-Knorr pyrrole (B145914) synthesis. The reaction of 2,5-dimethoxytetrahydrofuran (B146720) with primary amines or ammonia (B1221849) under acidic conditions yields N-substituted pyrroles. researchgate.net It is presumed that the 3,4-dibromo derivative would undergo a similar transformation. The reaction begins with the acid-catalyzed hydrolysis of the acetal to generate the intermediate 1,4-dicarbonyl compound in situ, which then condenses with the amine to form the pyrrole ring. The bromine atoms would remain on the resulting pyrrole ring, yielding a 3,4-dibromopyrrole derivative.
| Reagent | Conditions | Potential Product |
| H₃O⁺ | Aqueous Acid | Succinaldehyde derivative, Methanol |
| R-NH₂ / H⁺ | Acidic, Anhydrous | N-Substituted-3,4-dibromopyrrole |
This reactivity highlights the role of the 2,5-dimethoxy groups as a masked 1,4-dicarbonyl functionality, which can be revealed for subsequent cyclization reactions. researchgate.net
Acid-Catalyzed Hydrolysis to Latent Dialdehyde Equivalents (Clauson-Kaas Pathway)
The acid-catalyzed hydrolysis of this compound is a cornerstone of its synthetic utility, primarily through the Clauson-Kaas reaction for the synthesis of N-substituted pyrroles. nih.gov This process transforms the cyclic acetal into a reactive dialdehyde equivalent, which can then be trapped by primary amines.
The generally accepted mechanism for this transformation, analogous to the well-established Clauson-Kaas pathway for 2,5-dimethoxytetrahydrofuran, commences with the protonation of one of the methoxy groups by an acid catalyst. nih.gov This is followed by the elimination of methanol and the opening of the tetrahydrofuran ring to generate a resonance-stabilized oxocarbenium ion intermediate. This intermediate exists in equilibrium with its open-chain form, which is effectively a 1,4-dicarbonyl compound. The presence of the electron-withdrawing bromine atoms at the 3 and 4 positions is anticipated to influence the stability and reactivity of these intermediates.
In the context of the Clauson-Kaas reaction, this in situ generated dialdehyde equivalent readily reacts with a primary amine. The subsequent condensation and cyclization, followed by dehydration, lead to the formation of a 3,4-dibromopyrrole ring. A variety of acidic catalysts, ranging from simple organic acids to Lewis acids, can be employed to facilitate this hydrolysis and subsequent cyclization.
Evaluation of Transacetalization Reactions
Transacetalization represents another facet of the reactivity of this compound. This reaction involves the exchange of the methoxy groups with other alkoxy groups, typically by reacting the compound with an excess of a different alcohol under acidic conditions.
The mechanism of transacetalization mirrors the initial steps of the acid-catalyzed hydrolysis. Protonation of a methoxy group leads to its departure as methanol and the formation of an oxocarbenium ion. This electrophilic intermediate is then intercepted by a molecule of the new alcohol. A subsequent deprotonation event yields the hemiacetal, and the process can be repeated at the other acetal center to afford the new di-alkoxy-tetrahydrofuran derivative. The equilibrium of this reaction can be driven towards the product by using a large excess of the reacting alcohol or by removing the methanol that is formed.
While specific studies on the transacetalization of this compound are not extensively detailed in readily available literature, the principles of acetal chemistry suggest that this reaction is a viable pathway for modifying the substitution pattern at the anomeric carbons.
Elucidation of Proposed Mechanistic Pathways for Key Chemical Transformations
The key chemical transformations of this compound are governed by the interplay of its functional groups under the reaction conditions. The proposed mechanistic pathways for its primary reactions, namely hydrolysis and transacetalization, are rooted in the fundamental principles of carbocation chemistry and nucleophilic attack.
Acid-Catalyzed Hydrolysis (Clauson-Kaas Pathway):
Protonation: An acid catalyst protonates one of the oxygen atoms of the methoxy groups.
Ring Opening: The protonated methoxy group leaves as methanol, and the tetrahydrofuran ring opens to form a resonance-stabilized oxocarbenium ion. The electron-withdrawing nature of the bromine atoms likely destabilizes this carbocation to some extent, potentially affecting the reaction rate compared to the non-brominated analog.
Hydration: A water molecule attacks the carbocation, leading to the formation of a hemiacetal.
Tautomerization: The hemiacetal exists in equilibrium with the open-chain 2,3-dibromo-1,4-butanedial. This dialdehyde is the key reactive intermediate in the Clauson-Kaas synthesis of pyrroles.
Transacetalization:
Protonation and Ring Opening: Similar to the hydrolysis pathway, the reaction is initiated by protonation of a methoxy group and subsequent ring opening to form the oxocarbenium ion.
Nucleophilic Attack by Alcohol: Instead of water, an alcohol molecule acts as the nucleophile, attacking the carbocation.
Deprotonation: Loss of a proton from the attacking alcohol yields the new cyclic acetal. This process can occur at both the C2 and C5 positions.
The presence of the vicinal dibromides on the tetrahydrofuran ring is a critical feature. These substituents exert a strong inductive effect, which can influence the electron density and stability of intermediates along the reaction coordinate. Further detailed experimental and computational studies would be invaluable in providing a more quantitative understanding of these mechanistic pathways and the role the bromine atoms play in modulating the reactivity of this versatile synthetic building block.
Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Crucial Building Block in Heterocyclic Chemistry
The unique structural arrangement of 3,4-Dibromo-2,5-dimethoxytetrahydrofuran allows it to serve as a potent precursor for a variety of heterocyclic scaffolds, primarily derivatives of pyrrole (B145914) and furan (B31954). The presence of the dibromo substituents offers additional points for diversification, enhancing its value as a synthetic intermediate.
The Clauson-Kaas reaction is a cornerstone method for synthesizing N-substituted pyrroles, traditionally involving the acid-catalyzed reaction of 2,5-dimethoxytetrahydrofuran (B146720) with primary amines. nih.gov The reaction proceeds through an acid-catalyzed ring-opening of the tetrahydrofuran (B95107) to form a reactive carbocation intermediate, which is then attacked by the primary amine. nih.gov Subsequent cyclization and elimination steps yield the aromatic pyrrole ring. nih.gov
When this compound is employed in this reaction, it is anticipated to yield N-substituted-3,4-dibromopyrroles. The electron-withdrawing nature of the bromine atoms on the tetrahydrofuran ring is expected to facilitate the initial ring-opening and subsequent cyclization steps. Research on analogous γ-diketones has shown that substitution with electron-withdrawing groups can significantly accelerate the rate of pyrrole formation. nih.gov This allows for a direct route to pyrroles bearing a synthetically useful dibromo pattern, which can be further functionalized through cross-coupling reactions. A variety of primary amines can be used in this transformation, leading to a diverse library of pyrrole derivatives. nih.govresearchgate.net
| Primary Amine | Expected Pyrrole Product | Potential Application/Significance |
| Aniline | 1-Phenyl-3,4-dibromopyrrole | Precursor for conjugated polymers and dyes |
| Benzylamine | 1-Benzyl-3,4-dibromopyrrole | Intermediate for pharmacologically active compounds |
| Cyclohexylamine | 1-Cyclohexyl-3,4-dibromopyrrole | Building block for agrochemicals and materials |
| Amino Acids (e.g., Glycine methyl ester) | Methyl 2-(3,4-dibromopyrrol-1-yl)acetate | Precursor for biologically relevant peptide mimics |
The dibrominated furan core of the title compound is a key feature for creating a wide array of furan-based structures. While direct reactions on this compound are not extensively documented, the reactivity of its close structural analog, mucobromic acid (3,4-dibromo-5-hydroxy-2(5H)-furanone), provides significant insight into its synthetic potential. benthamscience.com Mucobromic acid, which shares the same 3,4-dibromofuranone core, is a highly reactive and versatile starting material. mdpi.comnih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, have been successfully applied to mucobromic acid to form C-C bonds at the bromine-substituted positions. researchgate.net For instance, the reaction of mucobromic acid with arylboronic acids can yield 3,4-diaryl-furanone derivatives. researchgate.net By analogy, this compound could be hydrolyzed to a similar reactive intermediate or potentially undergo direct cross-coupling to afford 3,4-disubstituted furans, which are prevalent motifs in natural products and pharmaceuticals. slideshare.net
Precursor for Architecturally Complex Molecular Structures
The high degree of functionalization in this compound makes it an ideal starting point for the synthesis of molecules with significant architectural complexity, including polyfunctional aliphatic chains and highly symmetric star-shaped macromolecules.
The vicinal dibromide arrangement at the C3 and C4 positions of the tetrahydrofuran ring is a classic precursor for the formation of an alkyne functional group through double dehydrohalogenation. jove.comorgoreview.com This reaction typically proceeds via two successive E2 elimination steps, requiring a strong base such as sodium amide (NaNH₂) or potassium tert-butoxide. youtube.com
The treatment of this compound with a strong base is expected to first generate a bromo-alkene intermediate, followed by a second elimination to yield a highly strained cyclic alkyne (a dehydrofuran derivative). unacademy.com Such strained alkynes are reactive intermediates that can be trapped or undergo further transformations. Alternatively, the reaction conditions could induce ring-opening, leading to the formation of polyfunctionalized acyclic alkynes. These resulting structures, containing both alkyne and methoxy (B1213986) functionalities, are valuable intermediates for further synthetic elaboration.
Star-shaped molecules, which consist of multiple arms radiating from a central core, are of great interest in materials science for their unique photophysical and electronic properties. rsc.org Heterocyclic compounds like furans and pyrroles are often used as the arms in these structures. rsc.orgnih.gov
A plausible strategy for integrating the title compound into a star-shaped molecule involves a convergent approach. First, this compound can be converted into a 1-substituted-3,4-dibromopyrrole via the Clauson-Kaas reaction (see 5.1.1). The resulting dibromopyrrole can then be functionalized. For example, a Suzuki or Sonogashira cross-coupling reaction could be used to attach these pyrrole "arms" to a multifunctional aromatic core, such as 1,3,5-tribromobenzene (B165230) or cyanuric chloride. rsc.org The pyrrole's nitrogen atom provides a convenient point of attachment to the core, leading to C₃-symmetric star-shaped molecules with a heterocyclic periphery. researchgate.net Such molecules have potential applications in organic electronics and as fluorescent sensors. nih.gov
Development of Strategies for Regio- and Stereoselective Functionalization of the Tetrahydrofuran Ring
Controlling the regio- and stereochemistry of reactions on the tetrahydrofuran ring is essential for its use in synthesizing complex target molecules. The bromine atoms at the C3 and C4 positions serve as handles for introducing new functionalities through nucleophilic substitution reactions. Studies on the closely related mucobromic acid and its derivatives have shown that the halogen atoms are susceptible to displacement by various nucleophiles. mdpi.comnih.gov
For example, reacting 5-methoxy-3,4-dibromofuranone with sodium azide (B81097) leads to the substitution of the bromine atoms, yielding diazido derivatives. researchgate.net This suggests that this compound could undergo similar SN2-type reactions with a range of nucleophiles (e.g., azides, amines, thiolates), allowing for the regioselective replacement of one or both bromine atoms. The stereochemical outcome of these substitutions would be critical and could potentially be controlled by the choice of reagents and reaction conditions, drawing from established principles in stereoselective tetrahydrofuran synthesis. nih.gov This capability enables the creation of highly functionalized furanoids with precisely controlled substitution patterns, which is crucial for applications in medicinal chemistry and natural product synthesis.
Spectroscopic Characterization for Comprehensive Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise three-dimensional structure of 3,4-Dibromo-2,5-dimethoxytetrahydrofuran. Analysis of both proton and carbon-13 spectra allows for the differentiation of its various isomers.
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the different stereoisomers of this compound present in a sample mixture. The bromination of 2,5-dimethoxy-2,5-dihydrofuran (B146672) yields a mixture of three isomers of the target compound. aalto.firesearchgate.net The distinct chemical environments of the protons in each isomer result in unique spectral patterns, including chemical shifts and spin-spin coupling constants, which allow for their individual assignment.
An analysis of a mixture of these isomers in deuterated chloroform (B151607) (CDCl₃) revealed the presence of three distinct species with relative abundances of 46%, 42%, and 12%. aalto.firesearchgate.net The specific ¹H NMR data for each isomer are detailed below.
Isomer 1 (46% of mixture, mp 88 °C) The ¹H NMR spectrum of the most abundant isomer displays distinct signals for the methoxy (B1213986) and tetrahydrofuran (B95107) ring protons. The chemical shifts (δ) and coupling constants (J) provide insight into the relative stereochemistry of the substituents.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| OCH₃ | 3.48 | s | |
| OCH₃ | 3.50 | s | |
| H-3/H-4 | 4.16 | dd | 9.6, 3.9 |
| H-3/H-4 | 4.26 | dd | 9.6, 3.9 |
| H-2/H-5 | 4.94 | d | 3.9 |
| H-2/H-5 | 5.21 | d | 3.9 |
| Data obtained in CDCl₃ aalto.firesearchgate.net |
Isomer 2 (12% of mixture, mp 56 °C) The second isomer, present in the lowest abundance, shows a more simplified spectrum, suggesting a higher degree of symmetry compared to Isomer 1.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| OCH₃ | 3.47 | s | |
| H-3/H-4 | 4.42 | dd | 1.9, 0.7 |
| H-2/H-5 | 5.23 | dd | 1.9, 0.7 |
| Data obtained in CDCl₃ aalto.fi |
Isomer 3 (42% of mixture, mp 72 °C) The third isomer also exhibits a relatively simple ¹H NMR spectrum, indicative of a symmetric arrangement of the substituents.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| OCH₃ | 3.50 | s | |
| H-3/H-4 | 4.18 | dd | 1.9, 1.3 |
| H-2/H-5 | 5.29 | dd | 1.9, 1.3 |
| Data obtained in CDCl₃ aalto.fi |
While ¹³C NMR spectroscopy is a standard and powerful technique for elucidating the carbon framework of organic molecules, specific experimental ¹³C NMR data for the isomers of this compound are not available in the reviewed scientific literature. orgsyn.org Such data would be invaluable for confirming the connectivity of the carbon skeleton and for providing further evidence for the stereochemical assignments of the isomers.
Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for the unambiguous assignment of all proton and carbon signals and for providing definitive proof of the stereochemistry of complex molecules. However, a review of the available literature indicates that such advanced NMR studies have not been reported for this compound. The application of these techniques would be a valuable area for future research to conclusively establish the three-dimensional structures of the different isomers.
Vibrational Spectroscopy
Vibrational spectroscopy, comprising Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its molecular structure and bonding.
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule through their characteristic vibrational frequencies. For this compound, one would expect to observe characteristic absorption bands for C-H, C-O, and C-Br bonds. Despite its utility, specific experimental IR spectra or a list of characteristic absorption frequencies for this compound have not been documented in the surveyed scientific literature.
Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing vibrations that result in a change in polarizability, such as those of symmetric non-polar bonds. A Raman spectrum of this compound would be beneficial for a complete vibrational analysis. However, no Raman spectroscopic data for this specific compound are available in the current body of scientific literature.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Specific mass spectrometry data, including detailed fragmentation patterns for this compound, could not be found in the available literature. This type of analysis would be crucial for confirming the molecular weight and providing insights into the compound's structure through its fragmentation pathways under mass spectrometric conditions.
X-ray Crystallography for Definitive Solid-State Structural Determination (if suitable crystals can be obtained)
There is no publicly available X-ray crystallography data for this compound. Such a study would require the successful growth of single crystals of the compound, which would then be analyzed to determine its precise three-dimensional structure in the solid state, including bond lengths, bond angles, and stereochemistry.
Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration Determination (for chiral isomers)
Information regarding the chiroptical properties of the chiral isomers of this compound is not available in the reviewed literature. Chiroptical spectroscopy techniques, such as circular dichroism, would be essential for determining the enantiomeric excess and assigning the absolute configuration of its stereoisomers.
Computational and Theoretical Investigations of 3,4 Dibromo 2,5 Dimethoxytetrahydrofuran
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Without foundational research, any attempt to generate content for these sections would be speculative and would not meet the standards of scientific accuracy.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Currently, no published theoretical predictions of the Nuclear Magnetic Resonance (NMR) chemical shifts or Infrared (IR) frequencies for 3,4-Dibromo-2,5-dimethoxytetrahydrofuran have been found.
A computational study for this compound would typically involve geometry optimization using methods like Density Functional Theory (DFT). Following this, the Gauge-Independent Atomic Orbital (GIAO) method would be a common approach to predict the ¹H and ¹³C NMR chemical shifts. Such a study would result in a data table similar to the hypothetical example below, which would be invaluable for the structural elucidation and characterization of the molecule by comparing theoretical values with experimental data.
Hypothetical Data Table: Predicted NMR Chemical Shifts
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| H1 | Data not available |
| C1 | Data not available |
Similarly, the prediction of IR frequencies would be accomplished through frequency calculations at the same level of theory. This analysis would identify the characteristic vibrational modes of the molecule, such as C-H, C-O, and C-Br stretching and bending frequencies.
Hypothetical Data Table: Predicted IR Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| C-Br Stretch | Data not available |
| C-O-C Stretch | Data not available |
| CH₂ Bend | Data not available |
Advanced Analysis of Electronic Properties and Bonding (e.g., Natural Bonding Orbital (NBO) Analysis, Atoms in Molecules (AIM) Theory)
An in-depth understanding of the electronic structure and bonding characteristics of this compound is also absent from the current scientific literature. Advanced computational analyses are required to provide these insights.
Natural Bond Orbital (NBO) Analysis would offer a detailed picture of the bonding and electronic interactions within the molecule. This analysis quantifies the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis-type (acceptor) NBOs. The stabilization energies (E⁽²⁾) associated with these interactions would reveal the significance of hyperconjugative effects, particularly involving the bromine and methoxy (B1213986) substituents.
Hypothetical Data Table: NBO Analysis - Key Donor-Acceptor Interactions
| Donor NBO | Acceptor NBO | Stabilization Energy E⁽²⁾ (kcal/mol) |
|---|---|---|
| Data not available | Data not available | Data not available |
Atoms in Molecules (AIM) Theory would complement the NBO analysis by characterizing the topology of the electron density. This method can define the nature of chemical bonds (e.g., covalent, ionic, van der Waals) based on the properties of the electron density at the bond critical points. For this compound, AIM analysis would be particularly useful for examining the C-Br and C-O bonds and identifying any non-covalent interactions that contribute to the molecule's stability.
Future Research Directions and Unexplored Avenues for 3,4 Dibromo 2,5 Dimethoxytetrahydrofuran
Development of Novel Stereoselective Synthetic Routes to Specific Isomers
The synthesis of 3,4-Dibromo-2,5-dimethoxytetrahydrofuran has been documented, for instance, through the bromination of 2,5-dimethoxy-2,5-dihydrofuran (B146672), which typically yields a mixture of isomers. orgsyn.org A significant and challenging area of future research lies in the development of synthetic routes that provide precise control over the stereochemistry at the C2, C3, C4, and C5 positions. The molecule can exist as multiple diastereomers and enantiomers, and the ability to selectively synthesize a single isomer is paramount for its potential applications in fields such as medicinal chemistry and materials science, where three-dimensional structure dictates function.
Future investigations could focus on diastereoselective bromination reactions of precursor alkenes, employing chiral bromine sources or catalyst systems to induce facial selectivity. Another promising avenue is the exploration of substrate-controlled syntheses, where existing stereocenters in a precursor guide the stereochemical outcome of subsequent transformations. For example, starting from an enantiopure substituted furan (B31954) or a related chiral pool starting material could set the stereochemistry early in the synthetic sequence. The development of methods for the stereospecific conversion of other functional groups into the desired dibromide, perhaps via nucleophilic substitution or rearrangement pathways, also warrants investigation.
Table 1: Potential Strategies for Stereoselective Synthesis
| Synthetic Approach | Key Objective | Potential Methodologies |
| Catalyst-Controlled Bromination | Induce enantioselectivity and diastereoselectivity in the addition of bromine to an unsaturated precursor. | Use of chiral Lewis acid or phase-transfer catalysts with a bromine source. |
| Substrate-Controlled Synthesis | Utilize existing stereocenters to direct the formation of new ones. | Start from enantiopure furan derivatives or other chiral building blocks. |
| Stereospecific Transformations | Convert existing functional groups to the dibromide with defined stereochemistry. | Diol-to-dibromide conversion with inversion of configuration; stereospecific ring-opening of epoxides. |
Exploration of Undiscovered Catalytic Transformations for Enhanced Efficiency and Selectivity
The two vicinal bromine atoms in this compound are ripe for a variety of catalytic transformations, which remain largely unexplored for this specific substrate. Research into catalytic debromination could lead to the selective formation of unsaturated tetrahydrofuran (B95107) derivatives. Depending on the reaction conditions and catalyst system, either a monobrominated alkene or a fully unsaturated dihydrofuran could be targeted. Systems such as CoCl₂·6H₂O/indium have been shown to be effective for the debromination of vicinal dibromides and could be adapted for this purpose. researchgate.net The stereochemical outcome of such elimination reactions would also be of significant interest. acs.orgyoutube.com
Furthermore, the carbon-bromine bonds are ideal handles for cross-coupling reactions. Palladium, nickel, or copper-catalyzed reactions could be employed to form new carbon-carbon or carbon-heteroatom bonds at the C3 and C4 positions. This would open up a vast chemical space of novel 3,4-disubstituted tetrahydrofurans, which are common motifs in natural products and pharmaceuticals. The challenge will be to achieve selective mono- or di-functionalization and to control the stereochemistry during the coupling process. The development of catalysts that can differentiate between the two bromine atoms based on their local electronic and steric environments would be a significant breakthrough.
Computational Design of Derivatives with Tailored Reactivity and Specific Synthetic Applications
Computational chemistry offers a powerful tool for accelerating the exploration of this compound's potential. Density Functional Theory (DFT) and other ab initio methods can be used to predict the relative stabilities of its various isomers and to understand the conformational preferences of the tetrahydrofuran ring. Such studies can provide valuable insights into the molecule's inherent reactivity and guide the rational design of synthetic routes.
Moreover, computational modeling can be used to design derivatives with tailored properties. For example, by modeling the transition states of potential reactions, it is possible to predict how modifications to the substituent pattern will influence reactivity and selectivity. This in silico screening approach can save significant experimental time and resources by prioritizing the most promising synthetic targets. The interaction of the molecule with potential catalysts or biological targets could also be modeled, providing a basis for its application in catalysis or drug discovery. nih.govnih.gov
Investigation of Advanced Materials Applications Based on its Unique Structural Features (e.g., halogen bonding, crystal engineering)
The presence of two bromine atoms makes this compound a highly attractive building block for crystal engineering and the development of advanced materials. Bromine atoms are known to participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic "donor" to a Lewis basic acceptor. researchgate.netelveflow.com The strength and directionality of these interactions can be tuned, making them a powerful tool for controlling the self-assembly of molecules in the solid state. youtube.com
Future research should focus on co-crystallizing this compound with various halogen bond acceptors to create novel supramolecular architectures. jyu.fi Depending on the choice of the co-former and the specific isomer of the dibromide used, it may be possible to construct one-, two-, or three-dimensional networks with interesting properties, such as porosity, chirality, or specific electronic characteristics. The potential for this molecule to act as a bidentate halogen bond donor could lead to the formation of robust and predictable structural motifs. orgsyn.org
Table 2: Potential Materials Applications Driven by Halogen Bonding
| Application Area | Rationale | Key Research Question |
| Crystal Engineering | The two bromine atoms can act as directional halogen bond donors to control solid-state packing. | Can specific isomers be used to reliably generate desired supramolecular synthons and crystal architectures? |
| Porous Materials | Self-assembly into networks with defined voids. | Can co-crystallization lead to materials with tunable pore sizes for gas storage or separation? |
| Chiral Materials | Use of enantiopure isomers to create chiral solids. | Can the chirality of the molecule be transferred to the bulk material for applications in asymmetric catalysis or separations? |
Integration with Modern Sustainable Synthesis Practices and Flow Chemistry Methodologies
The synthesis and transformation of this compound can be significantly improved by integrating modern sustainable synthesis practices. This includes the use of greener solvents, minimizing waste generation, and employing catalytic methods to reduce the need for stoichiometric reagents. The principles of atom economy will be central to designing more efficient synthetic routes.
Flow chemistry, in particular, offers numerous advantages for the synthesis and handling of halogenated compounds. researchgate.netelveflow.compolimi.it Performing the bromination reaction in a continuous flow reactor could offer superior control over reaction temperature and mixing, potentially leading to improved selectivity and safety, especially given the exothermic nature of many halogenations. nih.gov Subsequent catalytic transformations could also be telescoped in a continuous flow setup, allowing for a multi-step synthesis to be performed in a single, automated sequence. polimi.it This approach not only enhances efficiency and reproducibility but also facilitates scalability. elveflow.com The use of immobilized catalysts or reagents in packed-bed reactors could further streamline the process by simplifying purification.
Q & A
Q. What are the optimal synthetic conditions for 3,4-dibromo-2,5-dimethoxytetrahydrofuran?
Methodological Answer: The synthesis involves bromination under alkaline conditions. For example:
- Step 1: Dissolve potassium hydroxide (5.46 g, 140 mmol) in water (26 mL) and add bromine (2.3 g, 13.91 mmol) at controlled temperatures (e.g., 0–5°C to prevent side reactions).
- Step 2: React with a precursor (e.g., dimethoxytetrahydrofuran derivative) in a polar aprotic solvent.
- Crystallization: Use slow evaporation in a solvent mixture (e.g., dichloromethane/hexane) to obtain single crystals for structural analysis .
Key Parameters Table:
| Parameter | Value/Description | Reference |
|---|---|---|
| Solvent | Water/polar aprotic solvent mixture | |
| Temperature | 0–5°C (bromination step) | |
| Crystallization Method | Slow evaporation in DCM/hexane |
Q. How is the crystal structure of this compound characterized?
Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation (λ = 0.71073 Å).
- Refinement: Employ SHELXL-2018 for least-squares refinement. Hydrogen atoms are constrained using the riding model, with isotropic displacement parameters .
- Validation: Check for outliers using R-factors (e.g., ) and verify absolute structure via Flack parameter () .
Q. What non-covalent interactions stabilize the supramolecular architecture of this compound?
Methodological Answer: The crystal packing is governed by:
- C—H⋯H Interactions: Observed between aromatic rings (e.g., ring A and B; ) .
- Type I Br⋯Br Contacts: Distance , angles , , forming a 3D network .
- Analysis Tools: Use Mercury 4.3.1 to visualize and quantify interactions. Compare with literature thresholds (e.g., van der Waals radii for Br: 1.85 Å) .
Interaction Parameters Table:
| Interaction Type | Geometric Parameters | Reference |
|---|---|---|
| Br⋯Br contact | ||
| C—H⋯H interaction |
Q. How can contradictions in crystallographic data (e.g., bond angles, torsions) be resolved?
Methodological Answer:
- Refinement Checks: Use SHELXL’s restraints (e.g., DFIX, DANG) to ensure bond lengths/angles align with expected values (e.g., C—Br: ~1.9 Å).
- Validation Tools: Apply PLATON’s ADDSYM to detect missed symmetry and check for twinning using ROTAX .
- Case Study: For conflicting torsion angles (e.g., ), compare with density functional theory (DFT) calculations to validate experimental data .
Q. What reaction pathways are feasible for this compound in DMSO-mediated reactions?
Methodological Answer:
- Mechanistic Insight: DMSO acts as a methylthiolation agent. For example, reacting 5-methoxy-3,4-dibromo-2(5H)-furanone in DMSO at 80°C for 5 hours yields methylthiolated products (93% yield) via radical or nucleophilic substitution pathways .
- Optimization: Screen temperature (60–100°C) and reaction time (3–7 hours) to balance yield and side reactions. Use LC-MS to monitor intermediates.
Reaction Conditions Table:
| Condition | Optimal Value | Reference |
|---|---|---|
| Temperature | 80°C | |
| Reaction Time | 5 hours | |
| Solvent | DMSO |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
